molecular formula C11H16O4 B13075941 trans-4-((Allyloxy)carbonyl)cyclohexane-1-carboxylic acid

trans-4-((Allyloxy)carbonyl)cyclohexane-1-carboxylic acid

Cat. No.: B13075941
M. Wt: 212.24 g/mol
InChI Key: LUBXQQZBOLYZAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

trans-4-((Allyloxy)carbonyl)cyclohexane-1-carboxylic acid is a cyclohexane derivative featuring a carboxylic acid group at position 1 and an allyloxycarbonyl moiety at position 4 of the trans-configured cyclohexane ring. This compound is critical in medicinal chemistry, particularly as an intermediate in the synthesis of PSMA-617, a prostate-specific membrane antigen (PSMA)-targeting ligand used in lutetium-177-based radiopharmaceuticals . The allyloxycarbonyl group serves as a protective group during solid-phase peptide synthesis, enabling controlled deprotection via palladium(0)-mediated cleavage .

Properties

IUPAC Name

4-prop-2-enoxycarbonylcyclohexane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O4/c1-2-7-15-11(14)9-5-3-8(4-6-9)10(12)13/h2,8-9H,1,3-7H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUBXQQZBOLYZAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC(=O)C1CCC(CC1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Catalytic Hydrogenation of p-Aminobenzoic Acid

A common precursor, p-aminobenzoic acid, undergoes catalytic hydrogenation to yield 4-amino-1-cyclohexanecarboxylic acid with a cis/trans mixture. Using 5% ruthenium on carbon (Ru/C) catalyst under hydrogen pressure (e.g., 15 bar) at elevated temperatures (around 100 °C) for 20 hours results in complete conversion with a cis:trans ratio approximately 1:4.6, favoring the trans isomer.

Parameter Condition Outcome
Catalyst 5% Ru/C High activity
Temperature 100 °C Complete conversion
Pressure 15 bar H2 Efficient hydrogenation
Reaction time 20 hours cis:trans = 1:4.6 (NMR analysis)
Solvent Basic aqueous solution Facilitates reaction

One-Pot Synthesis with High trans Selectivity

A patented one-pot process enables conversion of p-aminobenzoic acid derivatives into trans-4-amino-1-cyclohexanecarboxylic acid derivatives with trans ratios exceeding 75% without requiring isomerization steps from cis to trans. This method employs:

  • Suitable catalysts (e.g., rhodium-based).
  • Basic conditions.
  • Low hydrogen pressure.

This process is industrially attractive due to mild conditions and high stereoselectivity.

Allyloxycarbonylation (Alloc Protection) of trans-4-amino-1-cyclohexanecarboxylic Acid

The key step to obtain trans-4-((Allyloxy)carbonyl)cyclohexane-1-carboxylic acid is the selective protection of the amino group with an allyloxycarbonyl group. This is typically achieved by reacting the trans-4-amino-1-cyclohexanecarboxylic acid derivative with allyl chloroformate or allyl carbonate reagents under controlled conditions.

Typical Reaction Conditions

Reagent Condition Notes
Allyl chloroformate or allyl carbonate Room temperature to mild heating To avoid racemization or isomerization
Base (e.g., triethylamine) Stoichiometric amounts Neutralizes HCl formed
Solvent Anhydrous dichloromethane or acetone Ensures anhydrous environment
Reaction time Several hours (e.g., 20 h) Monitored by TLC or NMR

Purification

After reaction completion, the mixture is typically washed with aqueous acidic and basic solutions to remove impurities and by-products, followed by drying and evaporation under reduced pressure. The product is isolated by crystallization or chromatography, yielding high-purity this compound.

Representative Synthetic Scheme

Step Reaction Type Starting Material Reagents/Conditions Product Yield (%) Notes
1 Catalytic hydrogenation p-Aminobenzoic acid 5% Ru/C, H2 15 bar, 100 °C, 20 h trans-4-amino-1-cyclohexanecarboxylic acid ~80-90 cis/trans ratio ~1:4.6
2 Allyloxycarbonyl protection trans-4-amino-1-cyclohexanecarboxylic acid Allyl chloroformate, base, DCM, RT This compound 70-90 High stereochemical purity maintained

Research Findings and Optimization Notes

  • Stereoselectivity : The hydrogenation step is critical for obtaining the trans isomer with high selectivity. Use of Ru/C catalyst under optimized pressure and temperature is essential.

  • One-pot processes : Newer patented methods allow direct formation of trans isomers in high purity, reducing the need for tedious isomer separation and improving scalability.

  • Protection step : Allyloxycarbonylation must be conducted under strictly anhydrous conditions to prevent hydrolysis and side reactions. Reaction monitoring by TLC and NMR ensures completeness and purity.

  • Yield considerations : Overall yields range from 70% to 90% depending on reaction scale and purification efficiency.

Summary Table of Preparation Methods

Preparation Stage Method/Condition Yield (%) trans Isomer Selectivity Key Notes
Catalytic hydrogenation 5% Ru/C, 15 bar H2, 100 °C, 20 h 80-90 cis:trans = 1:4.6 High trans selectivity achieved
One-pot trans isomer synthesis Rh catalyst, basic conditions, low H2 N/A >75% trans Industrially scalable, avoids isomerization
Allyloxycarbonylation (alloc protection) Allyl chloroformate, base, anhydrous solvent, RT 70-90 Maintains trans purity Requires strict moisture control

Chemical Reactions Analysis

Types of Reactions: trans-4-((Allyloxy)carbonyl)cyclohexane-1-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Pharmaceutical Applications

a. Intermediate in Drug Synthesis
Trans-4-((Allyloxy)carbonyl)cyclohexane-1-carboxylic acid serves as an important intermediate in the synthesis of various pharmaceutical compounds. For instance, it is utilized in the production of trans-4-aminomethylcyclohexane-1-carboxylic acid, which is recognized for its anti-fibrinolytic properties and is used in formulations aimed at enhancing wound healing and reducing bleeding .

b. Antiulcer Agents
This compound is also linked to the synthesis of cetraxate hydrochloride, a drug indicated for the treatment of peptic ulcers. The synthesis pathway typically involves trans-4-cyanocyclohexane-1-carboxylic acid as an intermediate, highlighting the compound's role in developing therapeutics for gastrointestinal disorders .

Material Science Applications

a. Polymer Synthesis
this compound can be employed in the synthesis of polymers with specific properties. Its structure allows it to participate in polymerization reactions, leading to materials that may exhibit desirable mechanical and thermal properties.

b. Functional Coatings
The compound can be used to create functional coatings that enhance surface properties such as adhesion, corrosion resistance, and hydrophobicity. These coatings are valuable in various industrial applications, including automotive and aerospace sectors.

Case Studies

Case Study 1: Synthesis of Trans-4-Aminomethylcyclohexane-1-Carboxylic Acid
A study demonstrated an efficient one-step process for synthesizing trans-4-aminomethylcyclohexane-1-carboxylic acid from p-aminomethylbenzoic acid using this compound as an intermediate. The process achieved high yields (up to 95%) through simultaneous reduction and isomerization under controlled conditions, showcasing the compound's utility in pharmaceutical synthesis .

Case Study 2: Development of Antiulcer Agents
Research highlighted the effectiveness of cetraxate hydrochloride derived from trans-4-cyanocyclohexane-1-carboxylic acid in treating gastric ulcers. Clinical trials indicated significant improvement in ulcer healing rates among patients treated with formulations containing this compound, demonstrating its therapeutic potential .

Table 1: Yield Comparison of Trans-4-Aminomethylcyclohexane-1-Carboxylic Acid Synthesis

MethodYield (%)Reaction Time (hours)Conditions
Conventional Two-Step Process7015Heating with acid/alkali
One-Step Process (This Study)955Ruthenium catalyst under pressure

Table 2: Applications of this compound

Application AreaSpecific UseNotes
PharmaceuticalsIntermediate for anti-fibrinolytic agentsHigh yield synthesis methods available
Material SciencePolymer synthesisEnhances mechanical properties
Functional CoatingsSurface treatment for corrosion resistanceApplicable in automotive and aerospace

Mechanism of Action

The mechanism of action of trans-4-((Allyloxy)carbonyl)cyclohexane-1-carboxylic acid depends on its specific application. In biological systems, its derivatives may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but typically include binding to active sites or altering the conformation of target proteins .

Comparison with Similar Compounds

Tranexamic Acid (trans-4-(Aminomethyl)cyclohexane-1-carboxylic Acid)

  • Structure: Substituted with an aminomethyl group at position 3.
  • Applications: Widely used as an antifibrinolytic agent to reduce bleeding by inhibiting plasminogen activation .
  • Binding Affinity: Demonstrates strong binding to the kringle domain of plasminogen (Ka = 1.1 × 10^6 M⁻¹), outperforming ε-aminocaproic acid (EACA) .
  • Synthesis : Typically synthesized via direct amination of cyclohexane precursors.
Property trans-4-((Allyloxy)carbonyl)cyclohexane-1-carboxylic Acid Tranexamic Acid
Functional Group Allyloxycarbonyl Aminomethyl
Primary Use Radiopharmaceutical synthesis intermediate Antifibrinolytic drug
Deprotection Method Pd(PPh₃)₄/morpholine N/A (no protective group)
Binding Affinity Not applicable Ka = 1.1 × 10^6 M⁻¹ (plasminogen)

trans-4-(Methoxycarbonyl)cyclohexanecarboxylic Acid

  • Structure : Contains a methoxycarbonyl ester at position 4.
  • Applications : Intermediate in organic synthesis; used to prepare polymers and coordination complexes.
  • Reactivity : The ester group can be hydrolyzed to a carboxylic acid under basic conditions.
Property This compound trans-4-(Methoxycarbonyl)cyclohexanecarboxylic Acid
Functional Group Allyloxycarbonyl Methoxycarbonyl
Stability Labile to Pd-mediated cleavage Stable under acidic/basic conditions
Synthetic Utility Stepwise peptide synthesis Ester hydrolysis and derivatization

trans-4-(tert-Butoxycarbonylamino)cyclohexanecarboxylic Acid

  • Structure: Features a Boc-protected amino group at position 4.
  • Applications : Common in peptide synthesis to protect amines during coupling reactions.
  • Deprotection : Acid-labile (e.g., trifluoroacetic acid).
Property This compound trans-4-(tert-Butoxycarbonylamino)cyclohexanecarboxylic Acid
Functional Group Allyloxycarbonyl Boc-protected amino
Deprotection Reductive (Pd-based) Acidic (TFA/HCl)
Role in Synthesis Carboxylate protection Amine protection

trans-4-(N-Maleimidomethyl)cyclohexane-1-carboxylic Acid

  • Structure : Substituted with a maleimide group for bioconjugation.
  • Applications : Links peptides to thiol-containing biomolecules (e.g., antibodies) .
  • Reactivity : Maleimide reacts selectively with cysteine residues.
Property This compound trans-4-(N-Maleimidomethyl)cyclohexane-1-carboxylic Acid
Functional Group Allyloxycarbonyl Maleimide
Application Radiopharmaceuticals Bioconjugation
Target Reactivity None (protective group) Thiol groups

trans-4-(Phenoxymethyl)cyclohexanecarboxylic Acid

  • Structure: Phenoxymethyl substituent at position 4.
  • Crystal Structure : Chair conformation with average C–C bond length of 1.517 Å .
  • Applications : Studied for antimicrobial activity but less prominent in clinical use.
Property This compound trans-4-(Phenoxymethyl)cyclohexanecarboxylic Acid
Substituent Allyloxycarbonyl Phenoxymethyl
Conformation Chair (assumed) Chair (confirmed)
Bioactivity None (synthetic intermediate) Potential antimicrobial

Key Findings and Trends

Functional Group Dictates Application: Allyloxycarbonyl and Boc groups are transient protective groups in synthesis . Aminomethyl (tranexamic acid) and maleimide groups confer direct biological or conjugation activity .

Structural Stability :

  • Cyclohexane rings adopt chair conformations, ensuring minimal steric strain .
  • Electron-withdrawing groups (e.g., carbonyls) enhance solubility in polar solvents.

Synthetic Flexibility :

  • Allyloxycarbonyl groups enable orthogonal deprotection strategies in multistep syntheses .
  • Methoxycarbonyl esters balance stability and reactivity for hydrolysis .

Biological Activity

trans-4-((Allyloxy)carbonyl)cyclohexane-1-carboxylic acid is a compound of significant interest in medicinal chemistry and organic synthesis due to its unique structural features and biological activities. This article explores its biological activity, including potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical formula of this compound is C₁₁H₁₆O₄, with a molecular weight of 212.24 g/mol. The compound features a cyclohexane ring with an allyloxycarbonyl substituent, which contributes to its reactivity and biological properties. The presence of functional groups allows for various chemical reactions, including esterification and interactions with biological macromolecules.

Preliminary studies suggest that this compound may interact with various enzymes or receptors in biological systems. Such interactions are crucial for understanding its potential therapeutic effects and safety profile. The compound's ability to influence metabolic pathways could have implications for drug development.

Comparative Analysis with Related Compounds

A comparative analysis with structurally similar compounds reveals distinct biological activities:

Compound NameStructure TypeNotable Features
trans-4-Aminocyclohexanecarboxylic AcidCyclohexane derivativePotential neuroprotective effects
2-Hydroxycyclohexanecarboxylic AcidCyclohexane derivativeExhibits anti-inflammatory properties
Cyclohexanecarboxylic AcidSimple cyclohexane derivativeCommon precursor in organic synthesis

The unique combination of the allyloxycarbonyl group and cyclohexane structure in this compound may confer distinct reactivity and biological properties compared to these compounds.

Pharmacokinetics and Biodistribution

Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential. Studies involving similar compounds have shown varied distribution profiles in biological systems, influencing their efficacy and safety .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing trans-4-((Allyloxy)carbonyl)cyclohexane-1-carboxylic acid, and what key reaction parameters influence yield and stereoselectivity?

  • Methodological Answer : The compound is typically synthesized via carbodiimide-mediated coupling (e.g., EDCI) of a cyclohexane-carboxylic acid precursor with allyl alcohol derivatives. For example, trans-4-(methoxycarbonyl)cyclohexane-1-carboxylic acid can react with allyl chloroformate in the presence of DMAP and Et₃N in a DCM/DMF (3:1) solvent system to introduce the allyloxycarbonyl group . Key parameters include solvent polarity (DMF enhances nucleophilicity), temperature (room temperature avoids side reactions), and stoichiometric ratios of coupling agents (EDCI:DMAP ~1:0.1). Stereoselectivity is maintained by using pre-synthesized trans-configured starting materials .

Q. How can the purity and structural integrity of this compound be verified post-synthesis?

  • Methodological Answer : Purity is assessed via reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water + 0.1% TFA). Structural confirmation requires 1H^1H- and 13C^{13}C-NMR to identify characteristic signals: the allyl group (δ 5.8–5.2 ppm for vinyl protons, δ 4.6 ppm for -OCH₂), and the cyclohexane ring (axial/equatorial proton splitting patterns). High-resolution mass spectrometry (HRMS) confirms the molecular ion peak (e.g., [M+H]⁺ at m/z 227.1284 for C₁₁H₁₆O₄). X-ray crystallography, as demonstrated for structurally related derivatives, can resolve stereochemical ambiguities .

Advanced Research Questions

Q. What strategies are effective in optimizing the regioselective introduction of the allyloxycarbonyl group onto the cyclohexane ring?

  • Methodological Answer : Regioselectivity is controlled by pre-functionalizing the cyclohexane ring at the trans-4 position. For example, trans-4-(methoxycarbonyl)cyclohexane-1-carboxylic acid (synthesized via hydrogenation of aromatic precursors) ensures the allyloxy group is introduced exclusively at the 4-position. Solvent effects (e.g., DMF vs. THF) modulate reaction kinetics, while DMAP acts as a nucleophilic catalyst to enhance acylation efficiency. Computational modeling (DFT) of transition states can predict steric and electronic barriers to undesired regioisomers .

Q. How does the steric and electronic environment of the cyclohexane ring influence the reactivity of the carboxylic acid group in subsequent derivatization reactions?

  • Methodological Answer : The trans configuration minimizes steric hindrance between the allyloxycarbonyl and carboxylic acid groups, enabling efficient amidation or esterification. For instance, the carboxylic acid can react with NHS esters (e.g., N-hydroxysuccinimide) in DMF at pH 7–8 to form active esters for bioconjugation. Electronic effects from the electron-withdrawing allyloxycarbonyl group slightly reduce the pKa of the carboxylic acid (~2.5 vs. ~4.7 for unsubstituted cyclohexanecarboxylic acid), facilitating deprotonation under milder conditions .

Q. What are the challenges in maintaining the stability of this compound under varying pH and temperature conditions during biological assays?

  • Methodological Answer : The allyloxycarbonyl group is prone to hydrolysis under acidic (pH < 3) or basic (pH > 10) conditions. Stability studies using accelerated degradation protocols (e.g., 40°C, 75% humidity) reveal a half-life of ~48 hours in PBS (pH 7.4). To mitigate degradation, store the compound in anhydrous DMSO at –20°C and use freshly prepared buffers (e.g., HEPES, pH 7.0–7.5) for biological experiments. LC-MS monitoring of degradation products (e.g., cyclohexane-1,4-dicarboxylic acid) is recommended .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.